Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound features a thiophene-2-carboxylate core substituted with a sulfamoyl group at position 3 and a 4-methylphenyl group at position 3. The sulfamoyl group is further modified with a 4-(benzyloxy)phenyl moiety. Its molecular formula is C₂₆H₂₃NO₅S₂, with a molecular weight of 493.6 g/mol (calculated).
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(4-phenylmethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S2/c1-18-8-10-20(11-9-18)23-17-33-24(26(28)31-2)25(23)34(29,30)27-21-12-14-22(15-13-21)32-16-19-6-4-3-5-7-19/h3-15,17,27H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXHAPWXDGNIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the benzyloxy and sulfamoyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate exhibits significant antimicrobial activity. The sulfamoyl group is known for its ability to inhibit certain enzymes, which may lead to therapeutic effects against bacterial infections. Further investigations are required to elucidate the specific mechanisms of action and the spectrum of activity against different pathogens.
Anticancer Research
The compound has shown promise in anticancer research, particularly in exhibiting cytotoxic effects against various cancer cell lines. The unique combination of functional groups may enhance its ability to interact with cancer-related targets. Ongoing studies aim to determine its efficacy and safety profiles in preclinical models.
Interaction Studies
Research into the binding affinities of this compound with biological targets is ongoing. Preliminary data suggest potential interactions with enzymes involved in disease pathways, indicating that further kinetic studies and structure-activity relationship analyses are necessary to fully comprehend these interactions.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfamoyl Group
Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941979-05-1)
- Molecular Formula: C₂₀H₁₈BrNO₄S₂
- Key Differences : The sulfamoyl group is substituted with a 2-bromo-4-methylphenyl instead of a benzyloxy-phenyl.
- Impact : The bromine atom introduces steric bulk and electronegativity, which may hinder binding to certain targets but enhance stability against metabolic degradation .
3-[Methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (CAS 1207034-07-8)
- Molecular Formula : C₂₀H₁₇F₃N₂O₄S₂
- Key Differences : Replaces the methyl ester with a carboxamide and substitutes the sulfamoyl group with a methyl(4-methylphenyl) group. The trifluoromethoxy group increases electronegativity.
- Impact : The carboxamide may improve hydrogen-bonding capacity, while the trifluoromethoxy group enhances metabolic stability and bioavailability .
Core Heterocycle and Functional Group Modifications
Methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS 861206-53-3)
- Molecular Formula : C₂₂H₁₈N₃O₃S
- Key Differences : Replaces the sulfamoyl group with a triazole-linked benzyloxy-phenyl.
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate)
- Molecular Formula : C₁₉H₁₉N₂O₅S₂
- Key Differences: Features a methoxy and phenylamino group on the sulfamoyl-attached phenyl ring.
- Impact: The phenylamino group may enhance π-π stacking interactions, critical for its role as a PPARδ antagonist .
Pharmacokinetic and Functional Comparisons
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | 4-(Benzyloxy)phenyl-sulfamoyl | 493.6 | High lipophilicity; potential CNS activity |
| CAS 941979-05-1 | 2-Bromo-4-methylphenyl-sulfamoyl | 480.4 | Enhanced metabolic stability |
| CAS 1207034-07-8 | Methyl(4-methylphenyl)-sulfamoyl | 470.5 | Improved hydrogen bonding; trifluoromethoxy |
| GSK0660 | Methoxy-phenylamino-sulfamoyl | 443.5 | PPARδ antagonism; strong π-π interactions |
Biological Activity
Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate, with the CAS number 1223818-11-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 493.6 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, along with a sulfamoyl group that enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 1223818-11-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiophene ring, the introduction of the benzyloxy group, and the sulfamoylation process. Various methods have been explored to optimize yields and enhance purity, including:
- Formation of Thiophene Derivatives : Utilizing Vilsmeier-Haack reactions to produce thiophene-2-carboxylic acid derivatives.
- Sulfamoylation : The introduction of the sulfamoyl group can be achieved through reaction with sulfamoyl chlorides under basic conditions.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Case Study : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines.
- Research Findings : In vitro studies on human prostate cancer cells (PC-3 line) revealed that the compound effectively reduced cell viability in a dose-dependent manner. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-... | Moderate (MIC ~10 µM) | High (IC50 ~5 µM) |
| Thiophene-2-carboxylic acid derivative A | High (MIC ~5 µM) | Moderate (IC50 ~15 µM) |
| Thiophene-2-carboxylic acid derivative B | Low (MIC >20 µM) | High (IC50 ~8 µM) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis of structurally analogous thiophene derivatives (e.g., methyl benzothiophene carboxylates) involves multi-step processes, including:
- Core formation : Cyclization of ketones with active methylene groups using H₂SO₄ or Lewis acids to form the thiophene ring .
- Sulfamoylation : Introducing the sulfamoyl group via coupling reactions with sulfonyl chlorides under anhydrous conditions (e.g., DCM, pyridine) .
- Esterification : Methylation of carboxylic acid intermediates using methanol/HCl or dimethyl sulfate .
- Optimization : Reaction yields can be improved via continuous flow reactors and high-throughput screening of catalysts (e.g., Pd-based catalysts for coupling reactions) .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy and sulfamoyl groups) and thiophene ring integrity. Compare with data for analogous compounds (δ ~2.3 ppm for methyl groups, δ ~7.0–7.8 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₃N₂O₅S₂) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening protocols :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL, with ampicillin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or sulfotransferases, given the sulfamoyl group’s potential as a pharmacophore .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Approach :
- Analog synthesis : Modify substituents (e.g., replace benzyloxy with methoxy or halogens; vary the 4-methylphenyl group) .
- Pharmacokinetic profiling : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to correlate hydrophobicity/solubility with activity .
- Crystallography : Co-crystallize with target enzymes (e.g., human carbonic anhydrase) to identify binding interactions .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Troubleshooting :
- Bioavailability : Use LC-MS to quantify plasma concentrations in rodent models; poor absorption may explain in vivo inefficacy .
- Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF-MS .
- Formulation : Test solubility enhancers (e.g., PEGylation or liposomal encapsulation) to improve delivery .
Q. How can computational methods predict the compound’s interaction with biological targets?
- In silico tools :
- Molecular docking : Use AutoDock Vina to model binding to sulfotransferases or kinases; validate with MD simulations (e.g., GROMACS) .
- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict IC₅₀ values .
- ADMET prediction : Employ SwissADME or ADMETlab to forecast toxicity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
